molecular formula C19H15N5O2 B11673054 4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673054
M. Wt: 345.4 g/mol
InChI Key: WAOZNFYGAINALA-UHFFFAOYSA-N
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Description

4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate compound . This intermediate is then subjected to further reactions, including cyclization and condensation, to yield the final product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed on the nitro groups present in the intermediate compounds to form amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H15N5O2/c1-11-15(12-7-3-2-4-8-12)21-22-16(11)19(26)24-23-17-13-9-5-6-10-14(13)20-18(17)25/h2-10,20,25H,1H3,(H,21,22)

InChI Key

WAOZNFYGAINALA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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